Home > Products > Screening Compounds P5569 > N-(2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
N-(2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide - 768379-91-5

N-(2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Catalog Number: EVT-3040804
CAS Number: 768379-91-5
Molecular Formula: C16H14N4O3S
Molecular Weight: 342.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide []

  • Compound Description: This compound is a synthetic molecule investigated for its potential pharmacological activity. A UV-visible spectroscopic method was developed for its analysis and validated according to ICH guidelines [].

2. 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide []

  • Compound Description: Synthesized via S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with 2-chloro-N-(pyrazin-2-yl)acetamide [].

3. 2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole Derivatives []

  • Compound Description: This series of compounds combines 1,3,4-oxadiazole and benzoxazole moieties linked via a sulfur bridge. They were synthesized and evaluated for antimicrobial, antioxidant, and antitubercular activities [].

4. (Z)-N-(1-[2-{3-[(Dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine Derivatives []

  • Compound Description: This series of compounds incorporates a 5-(pyridin-4-yl)-1,3,4-oxadiazole ring system and has been investigated for antifungal activity [].

5. Tetraaquabis(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)metal(II) Complexes [, ]

  • Compound Description: These compounds are metal complexes (where the metal is Co or Fe) incorporating two 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate ligands coordinated to the metal center [, ].

6. 1,4-Bis{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butane []

  • Compound Description: This symmetrical molecule contains two 5-(pyridin-4-yl)-1,3,4-oxadiazole rings linked by a butane-1,4-diyl chain through sulfur atoms at the 2-positions of the oxadiazole rings [].

7. N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide []

  • Compound Description: This compound is a pyrazolone-thiadiazole hybrid molecule investigated for its potential anti-inflammatory activity [].

8. 1-(4-Bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one []

  • Compound Description: This compound features a 1,3,4-oxadiazole ring system linked to a bromophenyl ketone moiety through a sulfur atom [].

9. 1,3-Bis{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one []

  • Compound Description: This compound contains two 5-(pyridin-2-yl)-1,3,4-oxadiazole rings linked by a propane-1,3-diyl chain through sulfur atoms at the 2-positions of the oxadiazole rings. The central carbon atom of the propane chain also bears a ketone group [].

10. N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide Derivatives []

  • Compound Description: These pyridine derivatives were designed and synthesized for evaluation of their antibacterial and antifungal activities [].

11. N-(5-Bromo/Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide and Derivatives []

  • Compound Description: These naphtho-furan derivatives were synthesized and studied for their antimicrobial activity [].

12. 3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide []

  • Compound Description: These compounds represent two distinct 1,3,4-oxadiazole derivatives with variations in the groups attached to the carbon atoms. One features a methoxyphenyl ring and a benzonitrile group, while the other has a chlorophenyl ring and an acetamide group [].

13. Various N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides []

  • Compound Description: This series of compounds explores variations in the N-phenyl substituent of the acetamide group attached to the 1,3,4-oxadiazole core, with a constant trimethoxyphenyl group at the 5-position of the oxadiazole ring [].

14. N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide []

  • Compound Description: This series focuses on variations in the N-substituent of the acetamide group attached to the 1,3,4-oxadiazole core, maintaining a constant 4-chlorophenyl group at the 5-position of the oxadiazole ring. These compounds were screened for antimicrobial and hemolytic activity [].

15. 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline Derivatives []

  • Compound Description: This series of compounds incorporates the 5-(pyridin-4-yl)-1,3,4-oxadiazole moiety into a quinoline scaffold and has been investigated for its antibacterial activity [].

16. 1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1) []

  • Compound Description: This compound is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with a distinct structure incorporating a 1,3,4-oxadiazole ring [].

17. 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides []

  • Compound Description: This series of compounds emphasizes the impact of various N-substitutions on the acetamide group attached to the 1,3,4-oxadiazole ring, keeping a phenyl group at the 5-position of the oxadiazole ring. These compounds were evaluated for their antimicrobial and hemolytic properties [].

18. 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides []

  • Compound Description: This series of bi-heterocyclic compounds features a 1,3,4-oxadiazole ring linked to a thiazole moiety through a sulfur atom. These compounds were designed and synthesized as potential therapeutic agents and were evaluated for enzyme inhibition against cholinesterases and α-glucosidase enzymes [].

19. Bis(μ-4,4;6,6-bis(biphenyl-2,2′-diyldioxy)-2,2-bis{2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]phenoxy}cyclotriphosphazene)di-μ-chlorido-bis[chloridocopper(II)] []

  • Compound Description: This complex copper(II) compound features two 5-(pyridin-4-yl)-1,3,4-oxadiazole units incorporated into a larger framework containing cyclotriphosphazene rings and biphenyl units [].

20. 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides []

  • Compound Description: This series of bi-heterocyclic compounds consists of a 1,3,4-oxadiazole ring connected to a thiazole moiety through a sulfur atom. These compounds were explored as potential therapeutic agents for Alzheimer's disease and diabetes [].

21. N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines []

  • Compound Description: This series of compounds combines indole and oxadiazole moieties and was investigated for antimicrobial and antioxidant properties [].

22. N-Substituted-2-({5-[(1E,3E)F-4-(1,3-benzodioxol-5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propanamides []

  • Compound Description: These compounds, derived from the alkaloid piperine, feature a 1,3,4-oxadiazole ring linked to a propanamide moiety through a sulfur atom and a butadienyl spacer. They were investigated for their antimicrobial, hemolytic, and thrombolytic activities [].

23. 6-methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol (1/1) []

  • Compound Description: This compound incorporates a 1,3,4-oxadiazole ring into a chromen-4-one framework and has a methanol substituent. It was structurally characterized but its biological activity is not discussed [].

24. 1-(2-(pyridin-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one []

  • Compound Description: This compound features a 1,3,4-oxadiazole ring with two pyridyl substituents and an ethanone moiety. Its biological activity is not discussed in the provided information [].

25. 3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-4H-chromen-4-one []

  • Compound Description: This molecule incorporates a 5-(pyridin-4-yl)-1,3,4-oxadiazole ring into a chromen-4-one framework. Its crystal structure highlights intermolecular interactions, but biological activity is not discussed [].

26. 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanone Derivatives []

  • Compound Description: This series of compounds combines quinoline, oxadiazole, and ethanone moieties and was evaluated for antibacterial activity [].

27. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues []

  • Compound Description: These compounds focus on introducing a long alkyl chain, typically dodecyl, at various positions of the 5-aryl-1,3,4-oxadiazol-2-amine scaffold. They were investigated for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors [].

28. N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide Derivatives []

  • Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked to a chromone moiety through a sulfur atom and an acetamide group. Their synthesis and characterization were reported, but biological activity is not discussed [].

29. Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II) []

  • Compound Description: This copper(II) complex features two 5-(4-methoxyphenyl)-1,3,4-oxadiazole units linked to the metal center through nitrogen atoms [].

30. (E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one Derivatives []

  • Compound Description: These compounds incorporate a 1,3,4-oxadiazole ring into a thiazol-4(5H)-one framework and were investigated for their antibacterial activity [].

31. 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide []

  • Compound Description: This compound features a 1,3,4-thiadiazole ring linked to a chlorophenyl acetamide moiety through a sulfur atom. Its crystal structure highlights intermolecular hydrogen bonding patterns [].

32. N-[5-(4-Substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(Substituted)-Acetamides []

  • Compound Description: This series of compounds focuses on introducing various substituents on both the phenyl ring at the 5-position of the 1,3,4-oxadiazole ring and the acetamide nitrogen. These compounds were investigated for their local anesthetic activity [].

33. N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl} sulfanyl) acetamide Derivatives []

  • Compound Description: These compounds, designed as potential antimicrobial, antioxidant, and anti-inflammatory agents, incorporate a 1,2,4-triazole ring linked to an acetamide moiety through a sulfur atom [].

34. 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone []

  • Compound Description: This compound features a 1,3,4-oxadiazole ring with two chlorophenyl substituents and an ethanone moiety. It was structurally characterized but its biological activity is not discussed [].

35. N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine []

  • Compound Description: This series of oxadiazole analogues features a pyridine ring directly attached to the oxadiazole moiety through a methylene linker. They were synthesized and evaluated for their antiproliferative and antimicrobial activities [].

36. 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N'-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl)-2-(heteroaromatic)methylene hydrazone derivatives []

  • Compound Description: This research explores the antitubercular activity of several series of compounds, including derivatives of isoniazid (INH), 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N'-(E)-heteroaromatic-isonicotino-hydrazide, and 1-(7-chloroquinolin-4-yl)-2-(heteroaromatic)methylene hydrazone [].

37. 2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine []

  • Compound Description: This compound features a 1,3,4-oxadiazole ring with a 4-methoxyphenyl substituent and a pyridylmethyl group connected through a sulfur atom. It was structurally characterized but its biological activity is not discussed [].

38. Ethyl ({5-[5′-(2-ethoxy-2-oxoethoxy)-4,4′′-difluoro-1,1′:3′,1′′-terphenyl-4′-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate []

  • Compound Description: This compound features a 1,3,4-oxadiazole ring with a complex terphenyl substituent and an acetate group connected through a sulfur atom. It was structurally characterized but its biological activity is not discussed [].

39. 4-{bis[3-(5-mercapto-1,3,4-oxadiazol-2-yl)-4-methoxy phenyl] methylene}-2-(5-mercapto-1,3,4-oxadiazol-2-yl)cyclohexa-2,5-dienone Derivatives []

  • Compound Description: This research focuses on synthesizing new tri(1,3,4-oxadiazole) derivatives starting from 4-{bis[3-(5-mercapto-1,3,4-oxadiazol-2-yl)-4-methoxy phenyl]methylene}-2-(5-mercapto-1,3,4-oxadiazol-2-yl)cyclohexa-2,5-dienone. These compounds were synthesized and characterized, but their biological activity is not discussed in detail [].

Properties

CAS Number

768379-91-5

Product Name

N-(2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C16H14N4O3S

Molecular Weight

342.37

InChI

InChI=1S/C16H14N4O3S/c1-22-13-5-3-2-4-12(13)18-14(21)10-24-16-20-19-15(23-16)11-6-8-17-9-7-11/h2-9H,10H2,1H3,(H,18,21)

InChI Key

HNLBLILGLLQZJR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.